methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate physical and chemical properties
methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate physical and chemical properties
An In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate
Executive Summary
As drug discovery pipelines increasingly demand complex, stereochemically rich scaffolds, ortho-substituted arylsulfonyl chlorides have emerged as indispensable building blocks. Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate (Molecular Formula: C₁₁H₁₃ClO₄S) represents a highly versatile, bifunctional intermediate. The strategic placement of a highly electrophilic chlorosulfonyl group adjacent to a methyl ester, coupled with the lipophilic bulk of a para-isopropyl group, creates a unique reactivity profile.
This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for this compound, designed specifically for application scientists and synthetic chemists developing sulfonamide libraries or complex benzosultam architectures.
Structural & Physicochemical Profiling
The chemical behavior of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is dictated by the electronic and steric interplay of its substituents. The ortho-ester group exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the sulfonyl sulfur. Conversely, the isopropyl group at position 5 provides mild electron donation via hyperconjugation (+I), stabilizing the aromatic ring while increasing the overall lipophilicity (LogP) of downstream derivatives.
To facilitate experimental planning, the core physicochemical properties are summarized below:
| Property | Value / Description |
| IUPAC Name | Methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate |
| Molecular Formula | C₁₁H₁₃ClO₄S |
| Molecular Weight | 276.74 g/mol |
| Physical State | Pale yellow viscous oil to low-melting crystalline solid |
| Solubility | Soluble in aprotic solvents (DCM, THF, DMF, EtOAc); Insoluble in H₂O |
| Stability & Storage | Moisture-sensitive; hydrolyzes to sulfonic acid. Store at 2–8 °C under Ar/N₂ |
| Electrophilicity | High (Requires strictly anhydrous conditions for prolonged storage) |
Chemical Reactivity & Mechanistic Insights
The bifunctional nature of this molecule allows for orthogonal functionalization, provided the reaction conditions are rigorously controlled.
Chemoselective Sulfonylation
The -SO₂Cl group is the primary reactive site. Due to the high oxidation state of sulfur and the excellent leaving group ability of the chloride ion, it undergoes facile nucleophilic attack by primary and secondary amines. The causality behind the chemoselectivity lies in the hard/soft acid-base (HSAB) theory: the hard amine nucleophile preferentially attacks the highly polarized, tetrahedral sulfonyl center over the planar ester carbonyl at low temperatures (0 °C).
Downstream Applications in Biocatalysis
Derivatives of this scaffold are highly prized in modern methodology. For instance, converting the sulfonyl chloride to an arylsulfonyl azide generates pivotal substrates for engineered[1]. These advanced enzymatic transformations leverage the structural geometry of the isopropyl group to yield highly valuable, stereochemically pure [2].
Synthetic Methodologies: Self-Validating Protocols
The most robust method for synthesizing methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate is via the Sandmeyer-type chlorosulfonylation of the corresponding aniline. This method relies on the into a diazonium intermediate[3].
Synthesis of methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate via Sandmeyer reaction.
Protocol A: Sandmeyer-Type Chlorosulfonylation
Objective: Convert methyl 2-amino-5-(propan-2-yl)benzoate to the target sulfonyl chloride.
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Diazotization:
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Suspend methyl 2-amino-5-(propan-2-yl)benzoate (1.0 equiv) in concentrated HCl (3.0 mL/mmol) and glacial acetic acid (1.0 mL/mmol). Cool the mixture to 0 °C using an ice-brine bath.
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Add a solution of NaNO₂ (1.2 equiv) in minimal water dropwise, maintaining the internal temperature below 5 °C to prevent phenol formation.
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Self-Validation Check: The reaction is complete when the suspension clarifies into a solution. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid.
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Preparation of the SO₂/CuCl₂ Reagent:
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In a separate flask, saturate glacial acetic acid (5.0 mL/mmol) with SO₂ gas at room temperature until the mass increases appropriately (~30% w/w). Add CuCl₂ dihydrate (0.3 equiv). The solution will appear bright green.
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Chlorosulfonylation:
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Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture at 0 °C.
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Self-Validation Check: The evolution of nitrogen gas serves as a visual kinetic indicator. Vigorous bubbling indicates the single-electron transfer (SET) radical process is actively occurring[3].
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Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
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Workup:
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Pour the mixture over crushed ice. Extract the precipitating oil/solid with Dichloromethane (DCM). Wash the organic layer with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >90% pure and should be used immediately or stored under Argon at -20 °C.
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Chemoselective Derivatization Workflow
Once synthesized, the sulfonyl chloride is readily diversified. The following protocol outlines the generation of sulfonamido benzoic acids, a common motif in drug discovery.
Chemoselective derivatization of the chlorosulfonyl core into sulfonamido acids.
Protocol B: Synthesis of Ortho-Sulfonamido Benzoic Acids
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N-Sulfonylation:
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Dissolve the primary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM. Cool to 0 °C.
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Add methyl 2-(chlorosulfonyl)-5-(propan-2-yl)benzoate (1.0 equiv) dissolved in DCM dropwise.
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Self-Validation Check: TLC monitoring (Hexanes/EtOAc) will show the rapid disappearance of the highly UV-active sulfonyl chloride spot and the appearance of a more polar sulfonamide spot.
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Ester Hydrolysis (Saponification):
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Concentrate the DCM layer and redissolve the crude sulfonamide in a 3:1 mixture of THF/H₂O.
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Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 12 hours.
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Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the final sulfonamido benzoic acid.
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References
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Singh, R., Bordeaux, M., & Fasan, R. (2014). P450-Catalyzed Intramolecular sp³ C–H Amination with Arylsulfonyl Azide Substrates. ACS Catalysis, 4(2), 546-552.[Link]
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Liu, J.-B., et al. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. Chemical Reviews, 121(4), 2373-2415.[Link]
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Wang, X., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications, 56, 3437-3440.[Link]
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Zhang, Y., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Catalysts, 10(10), 1104.[Link]
